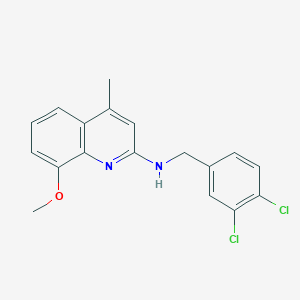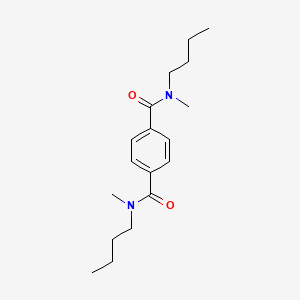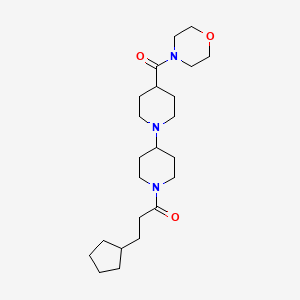
N-(3,4-dichlorobenzyl)-8-methoxy-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorobenzyl)-8-methoxy-4-methyl-2-quinolinamine, commonly known as 3,4-DCBQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to possess a number of interesting biochemical and physiological properties. In
科学的研究の応用
3,4-DCBQ has been found to have a variety of scientific research applications, particularly in the field of biochemistry. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. In addition, 3,4-DCBQ has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can be useful in the study of certain diseases, such as Alzheimer's disease.
作用機序
The mechanism of action of 3,4-DCBQ is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex is highly fluorescent, which allows for the detection and quantification of metal ions in biological samples. In addition, 3,4-DCBQ has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-DCBQ are largely dependent on its interactions with metal ions and enzymes. In the presence of metal ions, 3,4-DCBQ forms a fluorescent complex that can be used for detection and quantification purposes. In addition, the inhibition of enzymes such as acetylcholinesterase can have important implications for the study of certain diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3,4-DCBQ in lab experiments is its high sensitivity and selectivity for metal ions. This makes it a useful tool for the detection and quantification of metal ions in biological samples. In addition, the inhibition of enzymes such as acetylcholinesterase can be useful in the study of certain diseases. However, one limitation of using 3,4-DCBQ is its potential toxicity, which must be carefully considered when designing experiments.
将来の方向性
There are many potential future directions for research involving 3,4-DCBQ. One area of interest is the development of new fluorescent probes based on the structure of 3,4-DCBQ. These probes could be used for the detection of a wide range of metal ions and could have important applications in the study of biological systems. In addition, further research is needed to fully understand the mechanism of action of 3,4-DCBQ and its interactions with metal ions and enzymes. This could lead to the development of new drugs and therapies for the treatment of diseases such as Alzheimer's disease.
合成法
The synthesis of 3,4-DCBQ involves a multi-step process that begins with the reaction of 2-methylquinoline with 3,4-dichlorobenzyl chloride in the presence of a base. This reaction yields 3,4-dichlorobenzyl-2-methylquinoline, which is then reacted with sodium methoxide to produce 3,4-DCBQ. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11-8-17(21-10-12-6-7-14(19)15(20)9-12)22-18-13(11)4-3-5-16(18)23-2/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXAMERZRRSJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-chloro-4-fluorophenyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B4989298.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4989304.png)
![ethyl 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4989305.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide](/img/structure/B4989306.png)

![7-benzoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4989328.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4989329.png)

![8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)
![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4989353.png)

![2,4-dimethyl-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4989361.png)

![N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4989379.png)